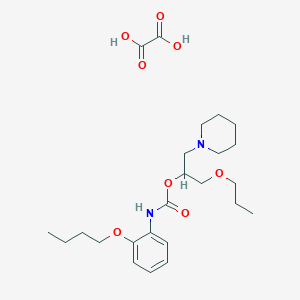
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C22H36N2O4·C2H2O4 . This compound is known for its unique chemical structure, which includes a carbamate group, a piperidine ring, and butoxy and propoxy substituents. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) include:
- Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester
- 1-(2-Ethoxyethoxy)-3-(1-piperidinyl)-2-propanyl (2-butoxyphenyl)carbamate ethanedioate (1:1)
Uniqueness
What sets carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) apart from similar compounds is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
143503-35-9 |
|---|---|
Fórmula molecular |
C24H38N2O8 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
Clave InChI |
VJGNSXPLERZNNF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



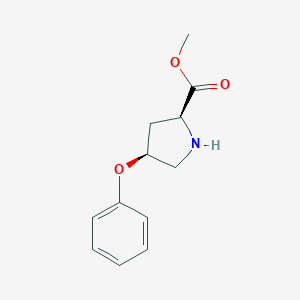




![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)

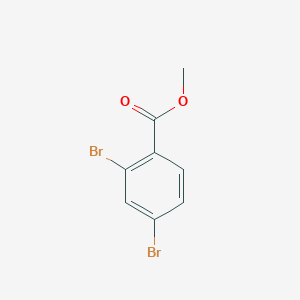
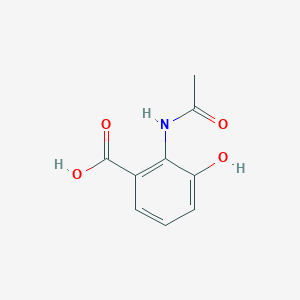


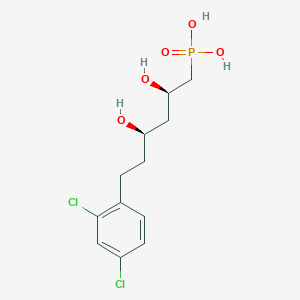
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
